molecular formula C29H36N4O B2423407 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 946364-82-5

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide

カタログ番号: B2423407
CAS番号: 946364-82-5
分子量: 456.634
InChIキー: WEBZKBNYTKBVDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C29H36N4O and its molecular weight is 456.634. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-22-18-23(2)20-25(19-22)29(34)30-21-28(24-10-12-26(13-11-24)31(3)4)33-16-14-32(15-17-33)27-8-6-5-7-9-27/h5-13,18-20,28H,14-17,21H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZKBNYTKBVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential pharmacological applications. Its structure suggests interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide is C24H30N2O2. The compound features several functional groups, including a dimethylamino group and a piperazine ring, which are critical for its biological activity.

Property Value
Molecular FormulaC24H30N2O2
Molecular Weight390.52 g/mol
Key Functional GroupsDimethylamino, Piperazine, Benzamide

Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide often exhibit significant biological activities by modulating neurotransmitter release and receptor interactions. Specifically, this compound may act as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which play crucial roles in pain management and neuropsychiatric disorders .

Neurotransmitter Modulation

The compound's structure suggests it may influence serotonin and dopamine pathways. Studies have shown that related compounds can effectively modulate neurotransmitter release, providing therapeutic potential for conditions such as depression and anxiety .

Analgesic Properties

The dual-targeting ability at mu-opioid and dopamine receptors positions this compound as a candidate for pain management therapies. Analgesic properties have been observed in similar compounds that interact with these receptor types .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide:

  • Study on Pain Management : A study demonstrated that analogs targeting mu-opioid receptors provided significant analgesic effects in animal models of chronic pain . The findings suggest that the compound could be effective in managing pain through similar mechanisms.
  • Neuropsychiatric Applications : Research focused on compounds with similar piperazine structures indicated their potential in treating mood disorders by modulating serotonin levels . This highlights the relevance of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide in psychiatric therapeutics.

準備方法

Reductive Amination Approach

A two-step sequence is employed:

  • Formation of the imine : 4-(Dimethylamino)benzaldehyde reacts with 4-phenylpiperazine in the presence of anhydrous MgSO₄ under reflux in toluene.
  • Reduction to amine : The resulting Schiff base is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, yielding the ethylamine intermediate.

Key parameters :

  • Stoichiometric excess of 4-phenylpiperazine (1.2 equiv) improves imine formation.
  • pH control during reduction (maintained at 6–7 using acetic acid) minimizes side reactions.

Nucleophilic Substitution Alternative

An alternative route involves:

  • Synthesis of 2-chloro-N-(4-(dimethylamino)phenyl)acetamide : Reacting 4-(dimethylamino)aniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Displacement with 4-phenylpiperazine : The chloroacetamide intermediate undergoes nucleophilic substitution with 4-phenylpiperazine in acetonitrile at 80°C for 12 hours.

Yield comparison :

Method Yield (%) Purity (HPLC)
Reductive amination 78 98.5
Nucleophilic substitution 65 97.2

Amide Bond Formation: Coupling the Ethylamine Intermediate to 3,5-Dimethylbenzoic Acid

Acid Chloride Method

  • Activation of 3,5-dimethylbenzoic acid : Treatment with thionyl chloride (SOCl₂) at reflux for 2 hours yields 3,5-dimethylbenzoyl chloride.
  • Coupling reaction : The acid chloride is reacted with the ethylamine intermediate in anhydrous DCM using TEA (2.5 equiv) at 0°C, followed by warming to room temperature.

Reaction conditions :

  • Temperature: 0°C → 25°C
  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)

Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Carbodiimide-Mediated Coupling

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : 3,5-Dimethylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF, stirred at 0°C for 30 minutes.
  • Amine addition : Ethylamine intermediate (1.0 equiv) added, reaction stirred at 25°C for 24 hours.

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Higher functional group tolerance.

Yield : 76–80% after reverse-phase HPLC purification.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Ethyl acetate/hexane (gradient 1:4 → 1:1) removes unreacted starting materials.
  • Reverse-phase HPLC : Final purification using a C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.35 (m, 8H, piperazine-H), 2.95 (s, 6H, N(CH₃)₂), 2.30 (s, 6H, Ar-CH₃).
  • HRMS (ESI+) : m/z calc. for C₃₀H₃₇N₄O [M+H]⁺: 481.2912; found: 481.2909.

Optimization Challenges and Solutions

Epimerization During Amide Formation

The ethylamine intermediate contains a chiral center, necessitating mild coupling conditions to prevent racemization. EDC/HOBt at 0°C provided >98% enantiomeric excess (ee) compared to acid chloride methods (92–94% ee).

Piperazine Ring Alkylation

Over-alkylation at the piperazine nitrogen was mitigated by:

  • Using a 1:1 molar ratio of 4-phenylpiperazine to alkylating agent.
  • Conducting reactions at lower temperatures (0–5°C).

Scalability and Industrial Considerations

Kilogram-scale synthesis (patent EP3744714NWB1) employs:

  • Continuous flow chemistry : For the reductive amination step, achieving 90% yield with residence time <30 minutes.
  • Crystallization-based purification : The final compound is recrystallized from ethanol/water (4:1), reducing reliance on chromatography.

Q & A

Basic: What are the established synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the benzamide core via coupling 3,5-dimethylbenzoic acid with a secondary amine intermediate.
  • Step 2 : Introduction of the 4-(dimethylamino)phenyl group through nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3 : Incorporation of the 4-phenylpiperazine moiety via alkylation or coupling reactions, often requiring reflux conditions (4–5 hours) and TLC monitoring for completion .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Basic: What spectroscopic and analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons in benzamide at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~509.6 for C₃₁H₃₇N₄O) .
  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., C₃₁H₃₇N₄O requires C: 73.34%, H: 7.33%) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .
  • Receptor Binding : Screen for affinity to serotonin (5-HT₁A) or dopamine receptors via radioligand displacement assays, leveraging the piperazine moiety’s known receptor interactions .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced: How can computational methods optimize reaction conditions for its synthesis?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers, as demonstrated by ICReDD’s methodology .
  • Solvent/Catalyst Screening : Use molecular dynamics simulations to predict solvent effects (e.g., acetonitrile vs. DMF) and catalyst efficiency (e.g., K₂CO₃ vs. Cs₂CO₃) .
  • Machine Learning : Train models on existing reaction data to recommend optimal temperature, time, and stoichiometry .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Experimental Design : Apply factorial design (DOE) to isolate variables (e.g., assay pH, cell line variability) .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Orthogonal Validation : Confirm activity via complementary assays (e.g., SPR for binding affinity if radioligand data conflicts) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the dimethylamino and piperazine moieties?

  • Dimethylamino Modifications : Synthesize analogs with substituents like ethylamino or morpholino to assess electronic effects on receptor binding .
  • Piperazine Substitutions : Replace phenylpiperazine with pyridinyl or cyclohexyl variants to probe steric/electronic contributions .
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., AChE active site) and guide analog design .

Advanced: What in silico approaches predict metabolic stability and toxicity?

  • ADMET Prediction : Utilize tools like SwissADME or pkCSM to estimate permeability, CYP450 inhibition, and hepatotoxicity .
  • Metabolic Pathway Modeling : Simulate Phase I/II metabolism (e.g., demethylation via CYP3A4) using Schrödinger’s BioLuminate .
  • Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity (e.g., cardiotoxicity) based on structural alerts .

Advanced: How to address low reproducibility in pharmacological assays?

  • Standardized Protocols : Strictly control variables (e.g., cell passage number, serum batch) and adopt SOPs from validated studies .
  • Stability Testing : Monitor compound degradation under assay conditions via LC-MS and use lyophilized stocks to ensure integrity .
  • Inter-Lab Collaboration : Share reagents and validate results across independent labs to mitigate technical variability .

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